Furan-2-ylmethyl-(2-nitro-phenyl)-amine

Description

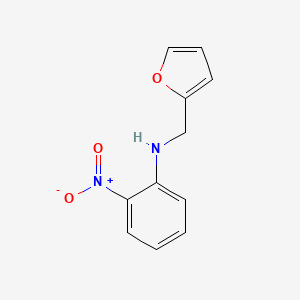

Furan-2-ylmethyl-(2-nitro-phenyl)-amine is an aromatic amine derivative featuring a furan-2-ylmethyl group attached to a 2-nitrophenyl moiety.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-nitroaniline |

InChI |

InChI=1S/C11H10N2O3/c14-13(15)11-6-2-1-5-10(11)12-8-9-4-3-7-16-9/h1-7,12H,8H2 |

InChI Key |

BVBQWLDZPZXNCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis focuses on structurally related amines, categorized by substituent variations (aromatic rings, heterocycles, and functional groups). Key comparisons include physicochemical properties, synthesis routes, and biological activities.

Substituent Variations on the Aromatic Ring

Benzyl-(2-nitro-phenyl)-amine

- Structure : Benzyl group replaces the furan-2-ylmethyl substituent.

- Molecular Formula : C₁₃H₁₂N₂O₂ .

- Molecular Weight : 228.25 g/mol .

- Synthesis : Likely synthesized via nucleophilic aromatic substitution (e.g., benzylamine reacting with 2-fluoronitrobenzene) .

- Applications : Serves as a precursor in specialty chemical synthesis.

Cyclopropyl-(2-nitro-phenyl)-amine

- Structure : Cyclopropyl group replaces the furan substituent.

- Synthesis : Prepared by reacting cyclopropylamine with 2-fluoronitrobenzene in DMF, yielding 48%–88% efficiency depending on conditions .

- Stability : Demonstrated moderate stability in human plasma, a critical factor for pharmacokinetics .

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine

- Structure : Indole moiety replaces the 2-nitrophenyl group.

- Biological Activity : Exhibited an MIC of 40 μg/mL against Mycobacterium tuberculosis H37Rv, suggesting moderate antimicrobial activity .

Heterocyclic and Functional Group Modifications

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

- Structure : Tetrazole ring replaces the nitro group.

- Biological Activity : Compound 6 showed potent antibacterial activity against Staphylococcus epidermidis (MIC = 2 μg/mL) .

- Cytotoxicity: Non-toxic to normal human keratinocytes (HaCaT cells), highlighting selectivity .

Furan-2-ylmethyl-[3-(4-isopropylbenzenesulfonyl)thieno-triazolo-pyrimidin-5-yl]amine

- Structure : Complex heterocyclic system with sulfonyl and triazolo-pyrimidine groups.

- Synthesis : Purified via flash column chromatography (3% yield) .

- Applications: Potential use in targeting enzyme inhibition due to sulfonyl groups .

Key Observations :

- The nitro group in 2-nitrophenyl derivatives may enhance electrophilicity, aiding in covalent binding to biological targets.

- Furan substituents improve metabolic stability compared to benzyl groups, as seen in microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.